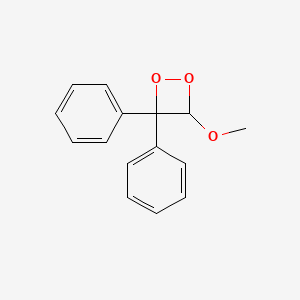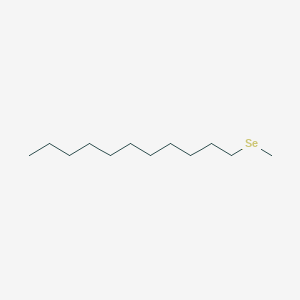
1-(Methylselanyl)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylselanyl)undecane: is an organic compound with the molecular formula C₁₂H₂₆Se It is a member of the organoselenium compounds, which are characterized by the presence of a selenium atom bonded to carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)undecane can be synthesized through several methods. One common approach involves the reaction of undecyl bromide with sodium methylselenide. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction is as follows:
C₁₁H₂₃Br+NaSeCH₃→C₁₂H₂₆Se+NaBr
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylselanyl)undecane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide.
Substitution: The selenium atom can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Selenoxides (R-Se=O) or selenones (R-Se(=O)₂).
Reduction: Regeneration of the parent selenide (R-Se-R’).
Substitution: Formation of new organoselenium compounds (R-Se-Nu).
Scientific Research Applications
1-(Methylselanyl)undecane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as an antioxidant and its role in redox biology.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in cancer treatment due to selenium’s known anticancer properties.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Methylselanyl)undecane involves its ability to participate in redox reactions. The selenium atom can undergo oxidation and reduction, which allows it to act as an antioxidant. This redox activity can modulate various biological pathways, including those involved in oxidative stress and inflammation. The molecular targets include enzymes and proteins that are sensitive to redox changes, such as glutathione peroxidase and thioredoxin reductase.
Comparison with Similar Compounds
1-(Methylselanyl)decane: Similar structure but with one less carbon atom.
1-(Methylselanyl)dodecane: Similar structure but with one more carbon atom.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness: 1-(Methylselanyl)undecane is unique due to its specific chain length and the presence of a selenium atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other organoselenium compounds may not be as effective.
Properties
CAS No. |
61539-97-7 |
|---|---|
Molecular Formula |
C12H26Se |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-methylselanylundecane |
InChI |
InChI=1S/C12H26Se/c1-3-4-5-6-7-8-9-10-11-12-13-2/h3-12H2,1-2H3 |
InChI Key |
OBJDFEUSFDCDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



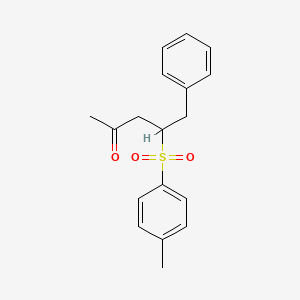
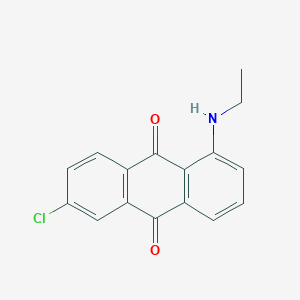
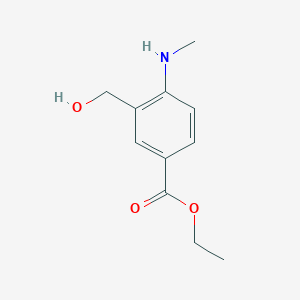
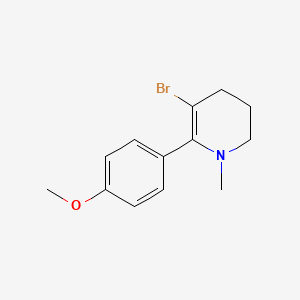
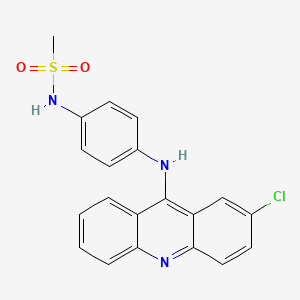

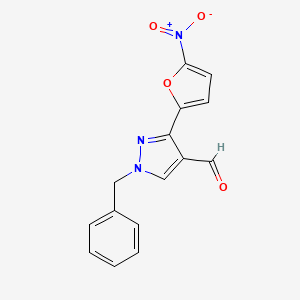

![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

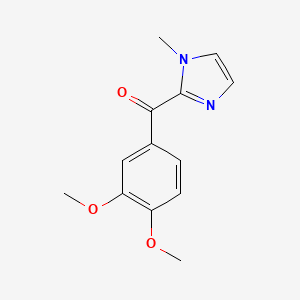
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
